Diacetylmonocrotaline

Description

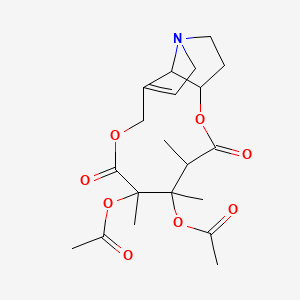

Diacetylmonocrotaline (C₁₆H₂₃NO₅) is a pyrrolizidine alkaloid (PA) derived from monocrotaline, a toxic compound predominantly found in plants of the Crotalaria genus (e.g., Crotalaria spectabilis) . It is characterized by the presence of two acetyl groups attached to the necine base of monocrotaline, enhancing its lipophilicity and altering its pharmacokinetic properties . This compound is hepatotoxic, causing veno-occlusive disease (VOD) in humans and animals through metabolic activation by hepatic cytochrome P450 enzymes (e.g., CYP3A4), which convert it into reactive pyrrolic esters capable of crosslinking DNA and proteins .

Properties

CAS No. |

25490-68-0 |

|---|---|

Molecular Formula |

C20H27NO8 |

Molecular Weight |

409.4 g/mol |

IUPAC Name |

(6-acetyloxy-4,5,6-trimethyl-3,7-dioxo-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-en-5-yl) acetate |

InChI |

InChI=1S/C20H27NO8/c1-11-17(24)27-15-7-9-21-8-6-14(16(15)21)10-26-18(25)20(5,29-13(3)23)19(11,4)28-12(2)22/h6,11,15-16H,7-10H2,1-5H3 |

InChI Key |

QYZUGPWAGWFQNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)OC(=O)C)(C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of diacetylmonocrotaline involves the acetylation of monocrotaline. Monocrotaline can be extracted from the seeds of Crotalaria species. The acetylation process typically involves the reaction of monocrotaline with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of this compound.

Chemical Reactions Analysis

Diacetylmonocrotaline undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are oxidized derivatives of this compound.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Diacetylmonocrotaline has several applications in scientific research:

Chemistry: It is used as a model compound to study the chemical behavior of pyrrolizidine alkaloids.

Biology: Researchers use it to investigate the toxicological effects of pyrrolizidine alkaloids on biological systems.

Medicine: Studies have explored its potential therapeutic applications, although its toxicity limits its use.

Industry: It is used in the synthesis of other chemical compounds and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of diacetylmonocrotaline involves its interaction with cellular components. It binds to DNA and proteins, causing cellular damage and apoptosis. The compound also affects various signaling pathways, including the MAPK pathway, leading to oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Similar Pyrrolizidine Alkaloids

Structural and Functional Differences

Diacetylmonocrotaline belongs to the macrocyclic diester subclass of PAs, alongside monocrotaline, retrorsine, senecionine, and lasiocarpine. Key distinctions lie in their substituents and toxicity profiles:

| Compound | Molecular Formula | Substituents | LD₅₀ (Rodent, Oral) | Primary Toxicity Target | Metabolic Activation Pathway |

|---|---|---|---|---|---|

| This compound | C₁₆H₂₃NO₅ | Two acetyl groups | 45 mg/kg | Liver, pulmonary endothelium | CYP3A4-mediated dehydrogenation |

| Monocrotaline | C₁₆H₂₃NO₆ | One acetyl, one hydroxyl group | 80 mg/kg | Liver, lungs | CYP2B6/CYP3A4 oxidation |

| Retrorsine | C₁₈H₂₅NO₆ | Two ethylidene groups | 55 mg/kg | Hepatocytes | CYP3A4 activation |

| Senecionine | C₁₈H₂₅NO₅ | Two angelate esters | 65 mg/kg | Liver, kidneys | CYP2C19-mediated conversion |

| Lasiocarpine | C₁₇H₂₅NO₅ | One angelate, one acetyl group | 50 mg/kg | Liver, gastrointestinal tract | CYP3A4/CYP2D6 pathways |

Toxicity and Mechanisms

- This compound vs. Monocrotaline: this compound exhibits higher hepatotoxicity due to increased lipophilicity, facilitating cellular uptake and faster metabolic activation . In vitro studies demonstrate that this compound induces 30% greater DNA adduct formation in human hepatocytes compared to monocrotaline .

- This compound vs. Retrorsine: Retrorsine’s ethylidene groups confer greater stability to its pyrrolic metabolites, leading to prolonged DNA damage in hepatocytes . However, this compound’s acetyl groups enhance its distribution to pulmonary tissues, contributing to pulmonary hypertension in chronic exposure .

- This compound vs. Senecionine: Senecionine’s angelate esters are less efficiently metabolized, resulting in delayed toxicity but higher nephrotoxicity .

- This compound vs. Lasiocarpine: Lasiocarpine’s mixed substituents (angelate + acetyl) broaden its toxicity to the gastrointestinal tract, whereas this compound is more liver-specific .

Research Findings

- Metabolic Studies: this compound’s dual acetylation accelerates its conversion to dehydropyrrolizidine (DHP) intermediates, which are 2.5× more reactive than monocrotaline-derived DHPs .

- Ecological Impact: this compound is less persistent in soil than retrorsine but more bioaccumulative in herbivores, posing risks to livestock .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.